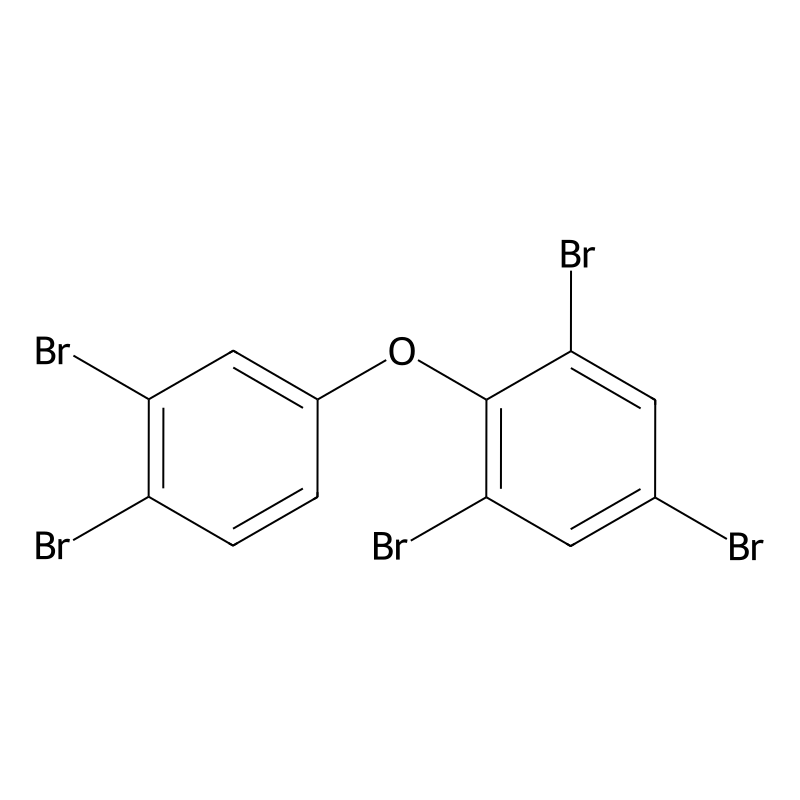

2,3',4,4',6-Pentabromodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Monitoring

Due to its past widespread use, 2,3',4,4',6-Pentabromodiphenyl ether is a persistent organic pollutant (POP). Researchers study its presence and distribution in the environment to understand its impact on ecosystems and potential pathways of human exposure [].

Toxicity Studies

Since 2,3',4,4',6-Pentabromodiphenyl ether may still be present in the environment and potentially accumulate in the food chain, researchers investigate its potential effects on human health and wildlife. This includes studies on its endocrine disrupting properties and developmental toxicity [].

Reference Standard

2,3',4,4',6-Pentabromodiphenyl ether, also known as BDE-119, is a member of the polybrominated diphenyl ethers family. Its molecular formula is with a molecular weight of approximately 564.688 g/mol. This compound is characterized by its five bromine atoms attached to the diphenyl ether structure, making it a highly brominated flame retardant. It appears as a white crystalline solid and is primarily utilized for its flame-retardant properties in various applications, including textiles and plastics .

- Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

- Debromination: In environmental conditions, debromination can occur, leading to less brominated compounds and potentially more toxic byproducts .

Research indicates that 2,3',4,4',6-Pentabromodiphenyl ether exhibits significant biological activity:

- Toxicity: It is classified as a persistent organic pollutant with potential neurotoxic effects. Studies have shown that exposure can lead to changes in liver function and thyroid hormone levels in animal models.

- Bioaccumulation: This compound can accumulate in body fat and may persist in the environment, leading to long-term ecological impacts .

- Cellular Effects: It influences cellular signaling pathways and gene expression, potentially disrupting endocrine functions .

The synthesis of 2,3',4,4',6-Pentabromodiphenyl ether typically involves:

- Bromination of Diphenyl Ether Derivatives: This process often employs bromine or bromine-containing reagents in the presence of a catalyst to ensure high yield.

- Controlled Conditions: Industrial methods may involve large-scale bromination processes under controlled conditions to maintain purity and yield .

Studies on the interactions of 2,3',4,4',6-Pentabromodiphenyl ether reveal:

- Enzyme Interactions: The compound can bind to various enzymes and proteins, potentially inhibiting or altering their activity.

- Environmental Accumulation: It migrates from products into air, water, and soil, raising concerns about its long-term ecological effects .

Similar compounds include:

| Compound Name | Molecular Formula | Bromine Atoms | Unique Features |

|---|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl ether | C12H8Br4O | 4 | Less brominated; often used interchangeably with pentabromodiphenyl ethers. |

| 2,2',4,4',5-Pentabromodiphenyl ether | C12H7Br5O | 5 | Commonly found in commercial formulations; similar toxicity profile. |

| Decabromodiphenyl ether | C12H2Br10O | 10 | Higher bromination level; used in different applications but shares flame-retardant properties. |

The uniqueness of 2,3',4,4',6-Pentabromodiphenyl ether lies in its specific arrangement of bromine atoms which influences its chemical reactivity and biological activity compared to other congeners .

2,3',4,4',6-Pentabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) congener with the systematic name 1,3,5-tribromo-2-(3,4-dibromophenoxy)benzene. This designation reflects its structural composition: a central diphenyl ether moiety where bromine atoms occupy positions 2, 3, 4, 4', and 6 on the aromatic rings.

Key identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 189084-66-0 | |

| PubChem CID | 15509897 | |

| UNII | M09YX1OF0U | |

| IUPAC Name | 1,3,5-Tribromo-2-(3,4-dibromophenoxy)benzene |

Common synonyms include:

- PBDE 119 (Polybrominated Diphenyl Ether 119)

- BDE-119 (Brominated Diphenyl Ether 119)

- 2,3',4,4',6-Pentabromodiphenyl ether

This congener belongs to the pentaBDE group, a subset of PBDEs characterized by five bromine substituents.

Molecular Structure and Stereochemical Considerations

The molecular structure consists of two phenyl rings connected by an ether oxygen atom (C-O-C). Bromine atoms are substituted at distinct positions across the aromatic system:

- Phenyl Ring A (Left): Bromines at positions 2, 3, and 5.

- Phenyl Ring B (Right): Bromines at positions 3', 4', and 6'.

Structural features:

| Property | Description | |

|---|---|---|

| Molecular Formula | C₁₂H₅Br₅O | |

| Molecular Weight | 564.688 g/mol | |

| Planar Geometry | Aromatic rings in coplanar arrangement | |

| Substituent Arrangement | No stereogenic centers (achiral) |

The absence of stereoisomerism arises from the compound’s symmetry, as bromine atoms occupy equivalent positions on both rings.

Spectroscopic Characterization Data

Spectroscopic techniques provide critical insights into the compound’s molecular structure.

Nuclear Magnetic Resonance (NMR):

While direct NMR data for 2,3',4,4',6-Pentabromodiphenyl ether is limited, analogous PBDEs exhibit distinct patterns:

- ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm) with coupling constants indicative of para/ortho substituents.

- ¹³C NMR: Peaks for brominated carbons (δ 120–140 ppm) and ether-linked carbons (δ 150–160 ppm).

Mass Spectrometry (MS):

In electron ionization (EI) mode, the molecular ion peaks at m/z 564 (C₁₂H₅Br₅O⁺). Fragmentation patterns include sequential loss of bromine atoms (Br⁻, Br₂⁻) and cleavage of the ether bond.

Infrared (IR) Spectroscopy:

Key absorptions include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1,500–1,600 | C=C aromatic stretching |

| 1,250–1,300 | C-O-C ether vibration |

| 600–800 | C-Br stretching |

2,3',4,4',6-Pentabromodiphenyl ether exhibits distinctive environmental partitioning behavior governed by its physicochemical properties. The compound demonstrates extremely low water solubility of 6.47 × 10⁻⁷ milligrams per liter, coupled with a high octanol-water partition coefficient ranging from 6.64 to 6.97 . These properties result in preferential partitioning into organic-rich environmental compartments, particularly sediments and soils.

Fugacity modeling studies indicate that polybrominated diphenyl ethers, including 2,3',4,4',6-pentabromodiphenyl ether, have high affinity for partitioning into sediments followed by soils [2] [3]. Results from environmental fate assessments demonstrate that sediments serve as the primary repository, containing approximately 54.5 percent of the total environmental burden, while soils contain 42 percent [3]. Water compartments typically contain only 1.6 percent of the total burden due to the compound's hydrophobic nature.

The strong sorption to organic matter is evidenced by the organic carbon adsorption coefficient of 125,000 liters per kilogram . This high value indicates that the compound readily associates with organic carbon in sediments and soils, contributing to its environmental persistence. The vapor pressure ranging from 7.33 × 10⁻⁵ to 1.43 × 10⁻⁵ pascals suggests low volatility, limiting direct atmospheric transport from surface waters .

Environmental monitoring data reveal that 2,3',4,4',6-pentabromodiphenyl ether concentrations in sediments range from 0.001 to 0.5 nanograms per gram dry weight globally [4]. Soil concentrations show higher variability, with mean levels of 22.08 nanograms per gram dry weight reported in industrial areas [5]. The elevated soil concentrations compared to sediments reflect atmospheric deposition processes and direct inputs from anthropogenic sources.

Atmospheric Persistence and Long-Range Transport Mechanisms

The atmospheric behavior of 2,3',4,4',6-pentabromodiphenyl ether is characterized by its capacity for long-range atmospheric transport, despite relatively low volatility. Gas-phase atmospheric concentrations range from 0.54 to 14.5 picograms per cubic meter, while particle-phase concentrations span 1.06 to 728 picograms per cubic meter [6]. The partitioning between gas and particle phases is temperature-dependent, with lower temperatures favoring particle association.

Long-range transport potential modeling indicates that pentabromodiphenyl ether congeners possess significant atmospheric transport capability, with estimated atmospheric half-lives of 10 to 20 days for the pentabrominated congeners [7] [8]. The transport occurs through both gas-phase and particle-bound mechanisms, with effective transport ranges of 1000 to 5000 kilometers for gas-phase transport and 500 to 2000 kilometers for particle-bound transport.

Steady-state partitioning models demonstrate that 2,3',4,4',6-pentabromodiphenyl ether exhibits non-equilibrium partitioning behavior in the atmosphere [9] [10]. The partition coefficient under steady state conditions follows the equation log KPS = log KPE + logα, where the equilibrium term incorporates octanol-air partition coefficients and organic matter content of particles, while the non-equilibrium term accounts for dry and wet deposition processes.

Arctic and remote area monitoring studies provide evidence of successful long-range transport. Atmospheric deposition fluxes in European mountain regions range from below detection limits to 39.8 nanograms per square meter per month for pentabrominated congeners [4]. The presence of these compounds in remote Arctic locations, including Svalbard and northern Canada, confirms their capacity for intercontinental transport [11].

Fractionation during atmospheric transport results in preferential removal of higher brominated congeners, leading to relative enrichment of lower brominated compounds at remote locations [11]. Temperature-dependent partitioning causes seasonal variations in transport efficiency, with enhanced transport during colder periods when more compound associates with particles subject to long-range transport.

Hydrolytic and Photolytic Degradation Pathways

2,3',4,4',6-Pentabromodiphenyl ether undergoes limited hydrolytic degradation under environmental conditions. Hydrolysis rates are extremely slow in aqueous media at neutral pH, with half-lives exceeding one year [12]. The ether bond linking the two phenyl rings shows resistance to hydrolytic cleavage under typical environmental conditions, contributing to the compound's environmental persistence.

Photolytic degradation represents the primary abiotic transformation pathway for 2,3',4,4',6-pentabromodiphenyl ether in environmental systems. Direct photolysis occurs readily when the compound is exposed to ultraviolet radiation, particularly in organic solvents. Laboratory studies demonstrate rapid photodegradation with half-lives ranging from 4.25 to 12.78 minutes under direct sunlight exposure [13] [14].

The photodegradation process proceeds primarily through reductive debromination mechanisms, resulting in the sequential loss of bromine atoms to form lower brominated diphenyl ether congeners [13] [15]. The debromination pattern shows preferential removal of bromine atoms from ortho and meta positions compared to para positions. This selectivity results in the formation of specific lower brominated products that can be used as environmental markers of photolytic processes.

Advanced photolytic studies reveal that degradation pathways differ significantly between ultraviolet and visible light exposure [16]. Under visible light conditions with photocatalysts, multi-electron transfer mechanisms predominate, leading to simultaneous formation of multiple lower brominated congeners rather than stepwise debromination observed under ultraviolet radiation.

Indirect photolysis through reaction with photochemically produced hydroxyl radicals occurs in the atmosphere with estimated half-lives of 29 to 476 days for pentabrominated congeners [12]. The variation in half-lives depends on atmospheric hydroxyl radical concentrations and environmental conditions. Atmospheric photolysis contributes to the formation of hydroxylated pentabromodiphenyl ether metabolites, which may exhibit different environmental fate characteristics compared to the parent compound.

Environmental photodegradation in natural waters is enhanced by the presence of photosensitizers such as dissolved organic matter and ferric ions, which generate reactive oxygen species including singlet oxygen and hydroxyl radicals [14]. These indirect photolysis pathways become particularly important for degradation of lower brominated congeners that show greater resistance to direct photolysis.

XLogP3

UNII

GHS Hazard Statements

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard